5-Methoxy-3-methylpicolinaldehyde
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Overview
Description
5-Methoxy-3-methylpicolinaldehyde: is an organic compound with the molecular formula C8H9NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-3-methylpicolinaldehyde can be synthesized through the reaction of benzylpyridine ethyl ketone with formaldehyde. The process involves the following steps:
Formation of Sulfonate Intermediate: Benzylpyridine ethyl ketone reacts with a base catalyst to form the corresponding sulfonate intermediate.
Aldehyde Formation: The sulfonate intermediate is then reacted with formaldehyde under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-3-methylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Methoxy-3-methylpicolinic acid.
Reduction: 5-Methoxy-3-methylpicolinalcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Methoxy-3-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through:
Binding to Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Gene Expression: The compound could potentially modulate gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
- 5-Methoxy-2-methylpicolinaldehyde
- 3-Methoxy-5-methylpicolinaldehyde
- 5-Methoxy-3-ethylpicolinaldehyde
Comparison: 5-Methoxy-3-methylpicolinaldehyde is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For instance, the presence of the methoxy group at the 5-position can enhance its electron-donating properties, affecting its chemical behavior compared to compounds with different substituent positions .
Properties
IUPAC Name |
5-methoxy-3-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHODGCAUCFWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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